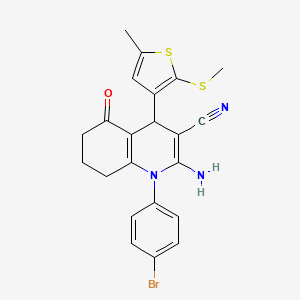

2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

The compound 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring a 4-bromophenyl group at position 1, a substituted thiophene ring (5-methyl-2-(methylthio)) at position 4, and a nitrile group at position 2. Its structural complexity arises from the fused bicyclic quinoline core, which is partially hydrogenated, and the diverse substituents that modulate its physicochemical and biological properties.

Properties

CAS No. |

476483-44-0 |

|---|---|

Molecular Formula |

C22H20BrN3OS2 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

2-amino-1-(4-bromophenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C22H20BrN3OS2/c1-12-10-15(22(28-2)29-12)19-16(11-24)21(25)26(14-8-6-13(23)7-9-14)17-4-3-5-18(27)20(17)19/h6-10,19H,3-5,25H2,1-2H3 |

InChI Key |

QYIWJLJQXMMVLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine. This reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the hexahydroquinoline intermediate with a bromobenzene derivative in the presence of a base such as potassium carbonate.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone. This reaction is typically carried out under acidic conditions.

Final Assembly: The final compound is obtained by coupling the thiophene ring with the hexahydroquinoline intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hexahydroquinoline core.

Reduction: Reduction reactions can occur at the carbonyl group and the nitrile group.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Bases like sodium hydroxide and potassium carbonate are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene-based compounds have shown activity against various bacterial strains. The incorporation of the hexahydroquinoline moiety may enhance this activity due to its ability to interact with bacterial enzymes or cell membranes.

- Anticancer Properties : Compounds containing quinoline and thiophene rings have been explored for their anticancer potential. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

- Neuroprotective Effects : Some derivatives of quinoline are being investigated for their neuroprotective effects. They may act as NMDA receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases.

Material Science Applications

- Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material stability under various environmental conditions.

- Dyes and Pigments : The chromophoric nature of the compound suggests potential applications in dye chemistry. Its ability to absorb light at specific wavelengths can be exploited in the development of new dyes for textiles and coatings.

Agricultural Chemistry Applications

- Pesticidal Activity : Compounds similar to 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been evaluated for their pesticidal properties. Their effectiveness against pests can be attributed to their ability to interfere with biological processes in target organisms.

- Herbicides : The structural features of this compound may allow it to function as a selective herbicide by inhibiting specific metabolic pathways in plants while being less harmful to crops.

Case Study 1: Antimicrobial Screening

A study conducted on a series of quinoline derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal focused on the synthesis and evaluation of quinoline-thiophene hybrids for anticancer activity against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It can modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The target compound’s uniqueness lies in its substituent combination. Key analogues and their structural differences are summarized below:

Key Observations :

- Methylthio (SMe) and ethylthio (SEt) groups (target vs. ) increase lipophilicity, impacting membrane permeability .

- Steric Influence : The tert-butyl group in creates steric hindrance, which may reduce binding affinity but improve metabolic stability.

- Hybrid Systems: Replacement of thiophene with a dimethylamino-phenyl group in shifts the electronic profile significantly, likely altering solubility and target selectivity.

Physicochemical and Spectroscopic Properties

- NMR Profiling : highlights NMR-based structural elucidation, where chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) differentiate substituent environments. The target compound’s methylthio group would exhibit distinct proton shifts compared to ethylthio () or bromothiophene () analogues .

- Crystallography : Tools like SHELXL () and OLEX2 () enable precise determination of hydrogen bonding and ring puckering (). For example, the methylthio group’s conformation may influence crystal packing and stability .

Biological Activity

The compound 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.

Molecular Characteristics

- Molecular Formula : C₁₈H₁₈BrN₃OS₂

- Molecular Weight : 432.33 g/mol

- IUPAC Name : 2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

The structure of this compound features a hexahydroquinoline core with various functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance:

- Case Study : A derivative with a similar structure was tested against various cancer cell lines. The compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

- Acetylcholinesterase (AChE) Inhibition : Research indicates that related compounds can inhibit AChE activity, suggesting possible applications in treating neurological disorders .

Antimicrobial Activity

There is emerging evidence that the compound may possess antimicrobial properties:

- Study Findings : Compounds with similar structures have shown effective antibacterial activity against various pathogenic bacteria .

Other Pharmacological Effects

The biological activities of this compound may extend to other areas:

- Antioxidant Activity : Some derivatives have been reported to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Summary of Biological Activities

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the presence of the bromophenyl group enhances its binding affinity to biological targets, potentially leading to inhibition of key enzymes or receptors involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via multi-step reactions, often using the Hantzsch reaction as a starting point. Key steps include:

- Reagents : Aldehyde precursors (e.g., 4-bromobenzaldehyde), β-ketoesters, and ammonium acetate.

- Catalysts : Acid catalysts like p-toluenesulfonic acid enhance cyclization efficiency .

- Solvents : Ethanol or dichloromethane are preferred for solubility and reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2:1 molar ratio of aldehyde/β-ketoester/ammonium acetate) and reflux duration (6–12 hrs) can increase yields to ~60–75% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm; thiophene signals at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolves conformational details (e.g., chair conformation of the hexahydroquinoline core, dihedral angles between aromatic rings) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 526.2) .

Q. How is the compound’s solubility profile determined, and what solvents are suitable for biological assays?

- Experimental Protocol :

- Solubility Testing : Use shake-flask method with HPLC-UV quantification. Polar aprotic solvents (DMSO, DMF) show >50 mg/mL solubility; aqueous buffers (pH 7.4) require 0.1–1% DMSO cosolvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Approach :

- Assay Standardization : Compare MIC values across consistent protocols (e.g., broth microdilution vs. agar diffusion).

- Structural Variants : Test analogs (e.g., replacing bromophenyl with chlorophenyl) to isolate substituent effects .

- Mechanistic Studies : Use fluorescence quenching or SPR to validate target binding (e.g., bacterial DNA gyrase inhibition) .

Q. How do substitution patterns (e.g., methylthio vs. methoxy groups on the thiophene ring) influence bioactivity?

- SAR Insights :

- Methylthio Group : Enhances lipophilicity (logP +0.5) and membrane permeability, improving antimicrobial potency (MIC 8 μg/mL vs. 32 μg/mL for methoxy analogs) .

- Bromophenyl vs. Nitrophenyl : Bromine’s electron-withdrawing effect increases electrophilic reactivity, correlating with higher kinase inhibition (IC₅₀ 1.2 μM vs. 4.5 μM) .

- Table : Key Substituent Effects

| Substituent | Property Affected | Impact on Activity |

|---|---|---|

| 4-Bromophenyl | Electrophilicity | ↑ Enzyme inhibition |

| Methylthio (thiophene) | Lipophilicity | ↑ Cell penetration |

| Cyano (C-3) | Hydrogen bonding | ↓ Solubility |

Q. What computational models predict binding interactions with biological targets (e.g., kinases)?

- Methods :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., VEGFR-2). Key residues: Lys868 (hydrogen bond with cyano group) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

- Validation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How is regioselectivity achieved during functionalization of the thiophene moiety?

- Synthetic Control :

- Electrophilic Substitution : Bromine directs reactions to the 5-position of thiophene; methylthio groups stabilize transition states via resonance .

- Catalytic Systems : Pd(OAc)₂/Xantphos enables Suzuki coupling at the 3-position without disrupting the methylthio group .

Data Contradiction Analysis

Q. Why do some studies report high solubility in DMSO while others note precipitation in aqueous buffers?

- Root Cause : Polymorphism or hydrate formation in aqueous media.

- Resolution :

- PXRD Analysis : Identifies crystalline vs. amorphous forms.

- Co-solvent Screening : PEG-400 or cyclodextrins enhance buffer solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.